Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-
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Overview
Description
2,2’-Dithiobis(4-methyl-5-nitrothiazole): is an organic compound with the molecular formula C8H6N4O4S4 and a molecular weight of 350.42 g/mol . This compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each thiazole ring substituted by a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) typically involves the reaction of 4-methyl-5-nitrothiazole with a disulfide-forming reagent under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a building block for more complex molecules .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to the presence of nitro groups, which are known to exhibit biological activity .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents that may exhibit antibacterial or antifungal properties .
Industry: In industrial applications, 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is used in the production of specialty chemicals and materials that require the unique properties of the thiazole ring and disulfide bond .
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) involves its interaction with biological molecules through the nitro and disulfide functional groups . The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The disulfide bond can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2,2’-Dithiobis(5-nitrothiazole): Similar structure but lacks the methyl group.
4,4’-Dithiobis(5-nitrothiazole): Similar structure but with different substitution pattern.
2,2’-Dithiobis(4-methylthiazole): Lacks the nitro group.
Uniqueness: 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is unique due to the presence of both methyl and nitro groups on the thiazole rings, which confer distinct chemical and biological properties . This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
72076-56-3 |
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Molecular Formula |
C8H6N4O4S4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methyl-2-[(4-methyl-5-nitro-1,3-thiazol-2-yl)disulfanyl]-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C8H6N4O4S4/c1-3-5(11(13)14)17-7(9-3)19-20-8-10-4(2)6(18-8)12(15)16/h1-2H3 |
InChI Key |
YJAZMWZQLKWFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SSC2=NC(=C(S2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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